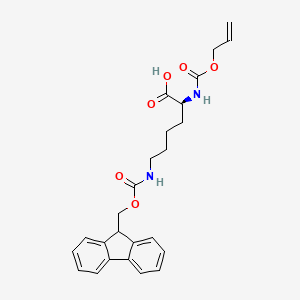
7-Deazaguanina
Descripción general
Descripción
La 7-Deazaguanina es una nucleobase modificada que juega un papel significativo en la biología molecular del ADN y el ARNt. Es un derivado de la guanina, donde el átomo de nitrógeno en la posición 7 es reemplazado por un átomo de carbono. Esta modificación es crucial para varios procesos biológicos, incluyendo el ajuste fino de la eficiencia de traducción y la modulación de las interacciones codón-anticodón .
Aplicaciones Científicas De Investigación
La 7-Deazaguanina y sus derivados tienen una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de varios análogos de nucleósidos.
Medicina: Investigado por sus posibles propiedades antivirales y anticancerígenas.
Industria: Utilizado en la producción de productos naturales biológicamente activos.
Mecanismo De Acción
El mecanismo de acción de la 7-deazaguanina implica su incorporación al ADN y el ARNt, donde reemplaza a la guanina. Esta modificación altera la estructura y función de los ácidos nucleicos, afectando procesos como la traducción y la replicación. Los objetivos moleculares incluyen enzimas transglucosilasa de guanina de ARNt, que catalizan el intercambio de guanina por this compound .
Compuestos similares:
Queuosina (Q): Un nucleósido modificado que se encuentra en el ARNt.
Arqueosina (G+): Otro nucleósido modificado que se encuentra en el ARNt.
Comparación: La this compound es única en su capacidad de incorporarse tanto al ADN como al ARNt, mientras que la queuosina y la arqueosina se encuentran principalmente en el ARNt. Esta doble funcionalidad hace que la this compound sea un compuesto versátil en biología molecular .
Análisis Bioquímico
Biochemical Properties
7-Deazaguanine is involved in the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpdA, dpdB, and dpdC genes encode proteins necessary for DNA modification . DpdA inserts 7-cyano-7-deazaguanine (preQ 0) into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC functions independently of DpdA/B in converting preQ 0-modified DNA to ADG-modified DNA .
Cellular Effects
7-Deazaguanine modifications contribute to cellular stress resistance, self-nonself discrimination mechanisms, and host evasion defenses . They directly modulate the adaptability of living organisms .
Molecular Mechanism
The molecular mechanism of 7-Deazaguanine involves the insertion of preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . Several catalytically essential active site residues in DpdA are involved in the transglycosylation reaction .
Metabolic Pathways
The biosynthetic pathway to the 7-deazaguanine-based tRNA modifications is elaborate, beginning with the multistep conversion of GTP to the common precursor base 7-cyano-7-deazaguanine (preQ 0) .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La biosíntesis de 7-deazaguanina implica una conversión en múltiples pasos del trifosfato de guanosina (GTP) a 7-ciano-7-deazaguanina (preQ0). Este proceso es catalizado por una serie de enzimas, incluyendo FolE, QueD, QueE y QueC . El intermedio clave, preQ0, luego se modifica aún más para producir varios derivados de this compound.
Métodos de producción industrial: La producción industrial de this compound generalmente implica la fermentación de bacterias que poseen las vías biosintéticas necesarias. Las técnicas de ingeniería genética se emplean a menudo para mejorar el rendimiento y la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: La 7-Deazaguanina experimenta varias reacciones químicas, incluyendo transglucosilación, oxidación y reducción. La reacción de transglucosilación implica el intercambio de una base de guanina en el ADN por 7-ciano-7-deazaguanina, catalizada por enzimas transglucosilasa de guanina de ARNt .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen ATP, que es necesario para la inserción de preQ0 en el ADN, y varias enzimas como DpdA, DpdB y DpdC .
Productos principales: Los productos principales formados a partir de estas reacciones incluyen 2'-desoxi-7-ciano-7-deazaguanosina (dPreQ0) y 2'-desoxi-7-amido-7-deazaguanosina (dADG) .
Comparación Con Compuestos Similares
Queuosine (Q): A modified nucleoside found in tRNA.
Archaeosine (G+): Another modified nucleoside found in tRNA.
Comparison: 7-Deazaguanine is unique in its ability to be incorporated into both DNA and tRNA, whereas queuosine and archaeosine are primarily found in tRNA. This dual functionality makes 7-deazaguanine a versatile compound in molecular biology .
Propiedades
IUPAC Name |
2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFFPNXVJANFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223745 | |
| Record name | 7-Deazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7355-55-7 | |
| Record name | 7-Deazaguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7355-55-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Deazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DEAZAGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPL8T5ZO3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
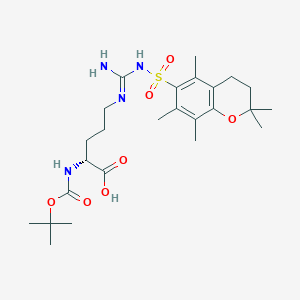
![(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B613719.png)

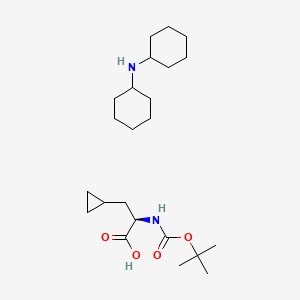
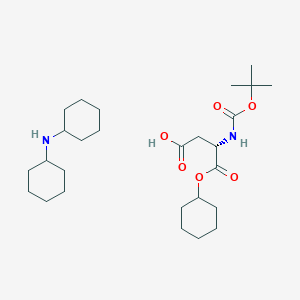
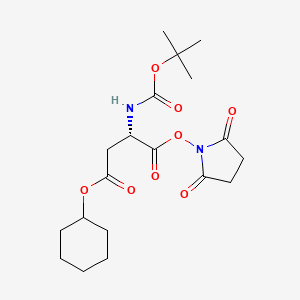


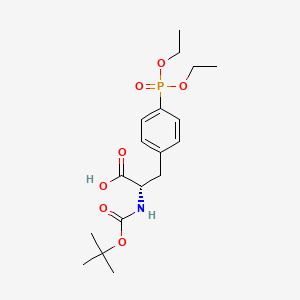
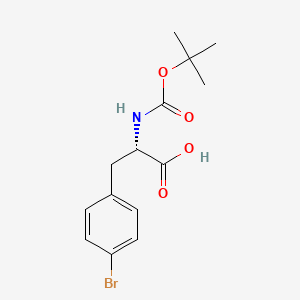

![Boc-[15N]Tyr-OH](/img/structure/B613742.png)

